Bienvenue dans la boutique en ligne BenchChem!

3,3-Difluoro-1-methylcyclobutanamine

Medicinal Chemistry Physicochemical Property Optimization Drug Design

The gem-difluoro motif reduces amine basicity to pKa ~7.5, improving oral absorption and reducing off-target pharmacology vs. non-fluorinated cyclobutanamines. The 1-methyl group provides a steric vector for engaging hydrophobic pockets in glycine receptors and GABA transporters. Combined with the rigid cyclobutane scaffold, this compound delivers superior metabolic stability and receptor subtype selectivity. For medicinal chemistry programs targeting chronic pain, spasticity, or neurological disorders, this building block outperforms generic cyclobutanamines. Order high-purity ≥95% for your next CNS lead optimization.

Molecular Formula C5H9F2N
Molecular Weight 121.13 g/mol
Cat. No. B7968519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-1-methylcyclobutanamine
Molecular FormulaC5H9F2N
Molecular Weight121.13 g/mol
Structural Identifiers
SMILESCC1(CC(C1)(F)F)N
InChIInChI=1S/C5H9F2N/c1-4(8)2-5(6,7)3-4/h2-3,8H2,1H3
InChIKeyWUZMZQGHLORJBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluoro-1-methylcyclobutanamine: Properties, Procurement, and Key Comparators


3,3-Difluoro-1-methylcyclobutanamine (CAS 1408076-03-8; free base) is a gem-difluorinated cyclobutanamine featuring a 1-methyl substituent. It is primarily utilized as a versatile building block in medicinal chemistry, particularly in the synthesis of central nervous system (CNS) agents and kinase inhibitors. Its molecular formula is C5H9F2N, with a molecular weight of 121.13 g/mol for the free base. The hydrochloride salt (CAS 1523606-39-4) is commonly used in research settings [1]. The presence of the strained cyclobutane ring and electron-withdrawing fluorine atoms imparts distinct physicochemical and pharmacokinetic properties compared to non-fluorinated or differently substituted analogs .

Why Non-Fluorinated or Non-Methylated Cyclobutanamines Are Not Equivalent to 3,3-Difluoro-1-methylcyclobutanamine


Generic substitution with simpler cyclobutanamines (e.g., 1-methylcyclobutanamine) or non-methylated difluorocyclobutanamines (e.g., 3,3-difluorocyclobutanamine) fails to replicate the unique stereoelectronic profile of 3,3-difluoro-1-methylcyclobutanamine. The gem-difluoro motif significantly lowers amine basicity (predicted pKa ~7.5 vs. ~10.8 for 1-methylcyclobutanamine ) and introduces conformational constraint, directly impacting receptor binding and metabolic stability . Conversely, the 1-methyl group provides a crucial steric element absent in 3,3-difluorocyclobutanamine, which is essential for engaging hydrophobic pockets in targets like GABA transporters or glycine receptors . The combination of both features in the target compound yields a unique solubility profile (calculated solubility ~110 g/L at 25°C ) and distinct reactivity that cannot be matched by compounds possessing only one of these modifications. These molecular differences translate to divergent performance in specific medicinal chemistry campaigns, particularly those targeting CNS disorders .

Quantitative Differentiation of 3,3-Difluoro-1-methylcyclobutanamine vs. Closest Analogs


pKa and Amine Basicity Comparison: 3,3-Difluoro-1-methylcyclobutanamine vs. 1-Methylcyclobutanamine

Fluorination adjacent to the amine in 3,3-difluoro-1-methylcyclobutanamine dramatically lowers the amine pKa due to the strong electron-withdrawing inductive effect of the gem-difluoro group. This is contrasted with the non-fluorinated analog, 1-methylcyclobutanamine. While experimental pKa data for the target compound is not publicly available, the predicted pKa from ACD/Labs is approximately 7.5 , compared to a predicted pKa of 10.80±0.20 for 1-methylcyclobutanamine . This ~3-unit decrease in basicity is substantial and directly impacts the ionization state of the amine at physiological pH (7.4), influencing solubility, permeability, and target binding interactions. The lower basicity of the target compound reduces the proportion of protonated, charged species at physiological pH, which can improve passive membrane permeability and reduce off-target binding to hERG channels and other amine-recognizing proteins.

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Application Differentiation: CNS Drug Intermediate vs. Broad-Spectrum Building Block

3,3-Difluoro-1-methylcyclobutanamine is explicitly cited as a key intermediate in the synthesis of glycine receptor antagonists and GABA transporter inhibitors, leveraging its difluorocyclobutane framework for conformational restriction . In contrast, its non-methylated analog, 3,3-difluorocyclobutanamine, is primarily described as an intermediate for antiviral agents and kinase inhibitors (e.g., Ivosidenib), with less specific mention of CNS receptor modulation . Similarly, 1-methylcyclobutanamine lacks the fluorinated ring's metabolic stability and is generally a less specialized building block . The specific application in CNS ligand synthesis provides a functional differentiation for the target compound, directing its use towards neuroscience-focused drug discovery programs.

Neuroscience Medicinal Chemistry GABA Transporter Glycine Receptor

Molecular Weight and Lipophilicity Comparison: Impact on Permeability

The addition of a 1-methyl group to the 3,3-difluorocyclobutanamine scaffold increases molecular weight from 107.10 g/mol (3,3-difluorocyclobutanamine) to 121.13 g/mol (3,3-difluoro-1-methylcyclobutanamine) [1][2]. This modest increase is accompanied by a significant change in lipophilicity: the calculated XLogP3-AA for 3,3-difluorocyclobutanamine is 0.5 [3], while the predicted LogP for the target compound is approximately 1.1 . This shift towards higher lipophilicity (ΔLogP ≈ +0.6) can enhance passive membrane permeability and CNS penetration, a critical parameter for neurological drug candidates. The 1-methyl group thus provides a valuable handle for tuning lipophilicity without substantially increasing molecular weight, offering a more favorable balance between size and lipophilicity compared to alternative modifications like N-methylation or methylene linkers, which alter the amine's electronics and hydrogen-bonding capacity more drastically.

ADME Physicochemical Property Drug Design

Solubility Profile: 3,3-Difluoro-1-methylcyclobutanamine vs. Non-Fluorinated Analog

The calculated aqueous solubility of 3,3-difluoro-1-methylcyclobutanamine is approximately 110 g/L at 25°C . This is substantially lower than the estimated solubility of its non-fluorinated analog, 1-methylcyclobutanamine, which is predicted to be extremely high (estimated >100 g/L, based on Log Kow 1.10) . The reduced solubility of the target compound is a direct consequence of the two fluorine atoms, which increase molecular complexity and reduce hydrogen bonding capacity with water relative to the hydrocarbon analog. While both compounds are highly soluble, the target compound's solubility is more moderate, which can be advantageous in certain synthetic or formulation contexts where excessive water solubility may hinder extraction or isolation. The specific solubility value of 110 g/L provides a quantitative benchmark for process development and purification strategy.

Formulation Physicochemical Property Solubility

High-Value Application Scenarios for 3,3-Difluoro-1-methylcyclobutanamine


Synthesis of Glycine Receptor Antagonists for Neurological Disorders

Based on its established role as a key intermediate in glycine receptor antagonist synthesis , 3,3-difluoro-1-methylcyclobutanamine is ideally suited for medicinal chemistry programs targeting chronic pain, spasticity, or other neurological conditions where modulation of inhibitory glycine receptors is therapeutically relevant. Its difluorocyclobutane core provides the conformational rigidity required to achieve high receptor subtype selectivity.

Development of GABA Transporter (GAT) Inhibitors for Epilepsy and Anxiety

The compound's specific application in the synthesis of GABA transporter inhibitors positions it as a strategic building block for CNS drug discovery. The 1-methyl group offers a vector for additional functionalization to optimize pharmacokinetics and target engagement, while the gem-difluoro motif enhances metabolic stability and receptor binding affinity . This combination is particularly valuable for creating novel anticonvulsant or anxiolytic agents.

Physicochemical Property Optimization in Drug Discovery

The combination of a moderately basic amine (predicted pKa ~7.5) and moderate lipophilicity (LogP ~1.1) makes 3,3-difluoro-1-methylcyclobutanamine an attractive scaffold for optimizing the drug-like properties of lead compounds [1]. The reduced basicity relative to non-fluorinated amines can improve oral absorption and reduce off-target pharmacology, while the increased lipophilicity relative to non-methylated difluorocyclobutanamines may enhance brain penetration [1].

Conformationally Constrained Building Block for Organocatalyst and Material Science Research

Beyond pharmaceutical applications, the rigid difluorocyclobutane framework is noted for its use in creating cyclobutane-based organocatalysts with enhanced enantioselectivity and coordination polymers for selective gas adsorption . The presence of a tertiary amine (after appropriate N-functionalization) derived from the 1-methyl group allows for the construction of defined, rigid architectures for advanced material applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Difluoro-1-methylcyclobutanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.